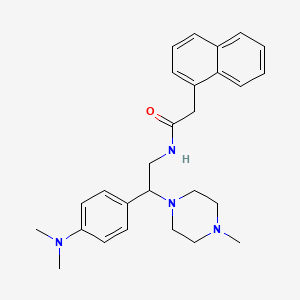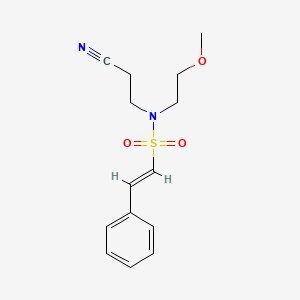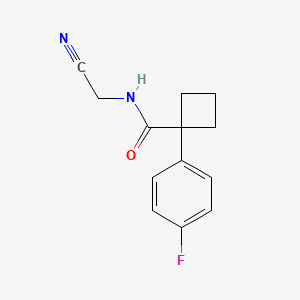
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide, also known as ABP-700, is a novel drug compound that has gained significant attention in the scientific community. This compound is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for degrading the endocannabinoid anandamide. The inhibition of FAAH by ABP-700 leads to an increase in anandamide levels, which has been linked to a range of physiological effects.
Mechanism Of Action
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is a selective inhibitor of FAAH, which is responsible for degrading the endocannabinoid anandamide. By inhibiting FAAH, N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide leads to an increase in anandamide levels, which has been linked to a range of physiological effects. Anandamide is an endogenous cannabinoid that binds to the same receptors as THC, the active compound in cannabis. Anandamide has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical models, N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been found to increase anandamide levels in the brain and peripheral tissues. This increase in anandamide levels has been linked to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been found to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is its selectivity for FAAH. This selectivity allows for a more targeted approach to increasing anandamide levels, which may lead to fewer side effects compared to other compounds that affect multiple targets. Additionally, N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to have good pharmacokinetic properties, which make it suitable for oral administration.
One limitation of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is its limited solubility in water, which may make it difficult to use in certain experimental settings. Additionally, the effects of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide may be influenced by genetic and environmental factors, which may limit its effectiveness in certain populations.
Future Directions
There are several potential future directions for research on N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide. One area of interest is the potential therapeutic applications of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide in the treatment of pain, inflammation, anxiety, depression, and cognitive disorders. Additionally, further research is needed to understand the long-term effects of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide on anandamide levels and its potential side effects. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide to optimize its use in clinical settings.
Synthesis Methods
The synthesis of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide involves several steps, starting with the reaction of 4-fluorobenzyl cyanide with cyclobutanone to form N-(4-fluorophenyl)cyclobutanecarboxamide. This intermediate is then reacted with chloroacetonitrile to form N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide. The final product is purified using column chromatography.
Scientific Research Applications
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been found to improve cognitive function and memory in animal models. These findings suggest that N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide may have potential therapeutic applications in the treatment of pain, inflammation, anxiety, depression, and cognitive disorders.
properties
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-4-2-10(3-5-11)13(6-1-7-13)12(17)16-9-8-15/h2-5H,1,6-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMAZQQLKGJNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

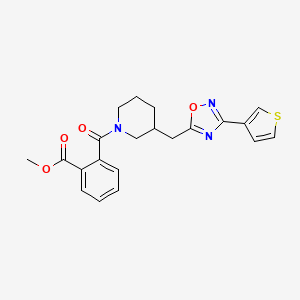
![2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2676734.png)
![4-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-2,2-dimethyloxolane](/img/structure/B2676735.png)


![methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2676740.png)
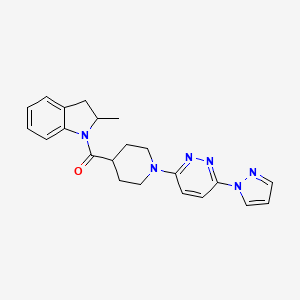
![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)
![6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2676748.png)
![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)
